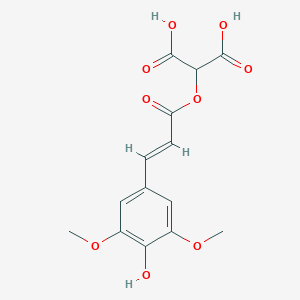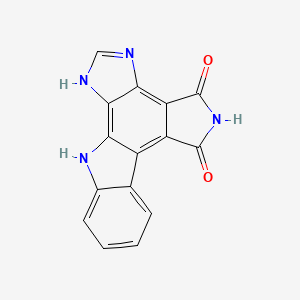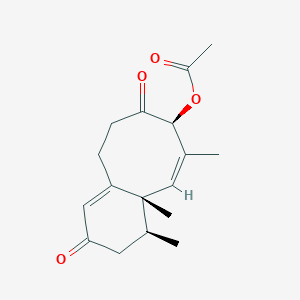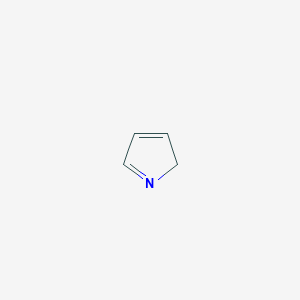
2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-pyrrole is that one of the three tautomers of pyrrole which has the double bonds at positions 1 and 3. It is a tautomer of a 3H-pyrrole and a 1H-pyrrole.
Wissenschaftliche Forschungsanwendungen
Photoreaction Studies
Research into the photoreaction between imine-substituted Fischer carbene complexes and alkynes has shown that 2H-pyrrole derivatives are easily obtained as main products. These studies, combining experimental and theoretical approaches, have provided insights into the reaction pathway and the control of regiochemistry in producing 2H-pyrrole derivatives (Campos, Sampedro, & Rodríguez, 2003).
Synthesis of Polysubstituted 2H-Pyrroles
A highly efficient synthesis method for chiral polysubstituted 2H-pyrrole derivatives has been developed using a Pd-catalyzed intermolecular asymmetric allylic dearomatization reaction. This process achieves high enantioselectivity and regioselectivity, leading to products with a chiral quaternary carbon center (Zhuo, Zhou, & You, 2014).
High-Nuclearity Transition-Metal Cluster Chemistry
2-pyrrolyloximes, related to 2H-pyrrole, have been used in high-nuclearity transition-metal cluster chemistry, leading to the creation of novel Fe(III) cagelike clusters. These clusters, which bear the anion of pyrrole-2-carboxaldehyde oxime, showcase the versatility of 2H-pyrrole derivatives in inorganic chemistry (Koumousi et al., 2013).
Catalysis and Synthesis
2H-pyrroles have been synthesized via various catalytic processes. For instance, transition metal-catalyzed addition reactions have been employed to produce 2H-pyrroles from 3-Phenyl-2H-azirines and alkyl acetylene carboxylates (Inada & Hefmgartner, 1982). Additionally, rhodium-catalyzed reactions have been used to create 2H-pyrrol-2-imines, which are structurally significant in biologically active compounds (Wang, Li, Zhao, & Zhang, 2019).
Biosynthesis and Chemical Studies
Biosynthetic studies have focused on 2H-pyrroles, examining their synthesis, chemistry, and rearrangements. This includes investigations into their role in the biosynthesis of porphyrins and related macrocycles, which are essential in biological systems (Battersby et al., 1987).
Electrochemical Studies
Electrochemical studies on 2H-pyrroles, such as the electrochemical oxidation of certain pyrrole derivatives, have revealed insights into their oxidative oligomerization and polymerization. These findings have implications for the development of advanced materials (Hansen et al., 2005).
Eigenschaften
CAS-Nummer |
287-97-8 |
|---|---|
Produktname |
2H-pyrrole |
Molekularformel |
C4H5N |
Molekulargewicht |
67.09 g/mol |
IUPAC-Name |
2H-pyrrole |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-3H,4H2 |
InChI-Schlüssel |
JZIBVTUXIVIFGC-UHFFFAOYSA-N |
SMILES |
C1C=CC=N1 |
Kanonische SMILES |
C1C=CC=N1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1238229.png)
![(Z)-7-[(1S,4S,6S)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1238230.png)
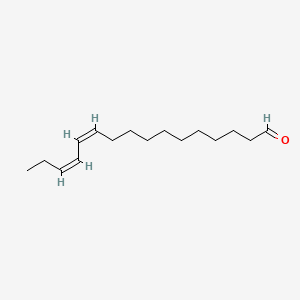
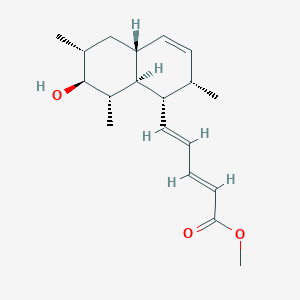
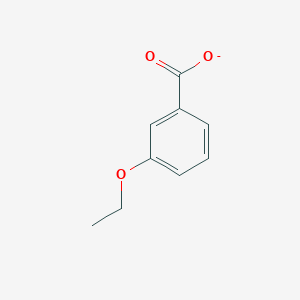
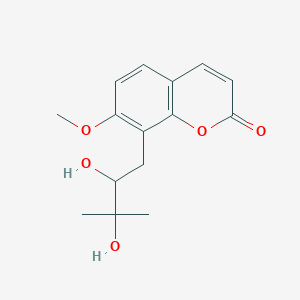
![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)
